molecular formula C19H13ClN4S B12043207 5-(2-Chlorophenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478253-88-2

5-(2-Chlorophenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12043207
CAS No.: 478253-88-2
M. Wt: 364.9 g/mol
InChI Key: FBGINFUDDDJJKF-CIAFOILYSA-N
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Description

5-(2-Chlorophenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a naphthalenylmethyleneamino group

Preparation Methods

The synthesis of 5-(2-Chlorophenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Formation of the Naphthalenylmethyleneamino Group: This group is formed through a condensation reaction between naphthaldehyde and the triazole intermediate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

5-(2-Chlorophenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

5-(2-Chlorophenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its structural features allow it to interact with cellular membranes, potentially disrupting membrane integrity and function.

Comparison with Similar Compounds

When compared to similar compounds, 5-(2-Chlorophenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups. Similar compounds include:

    5-(2-Chlorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol: Lacks the naphthalenylmethyleneamino group, resulting in different chemical reactivity and applications.

    4-((Naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol:

    5-(2-Chlorophenyl)-4-((phenylmethylene)amino)-4H-1,2,4-triazole-3-thiol: Contains a phenylmethyleneamino group instead of a naphthalenylmethyleneamino group, leading to variations in its chemical behavior and applications.

Properties

CAS No.

478253-88-2

Molecular Formula

C19H13ClN4S

Molecular Weight

364.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-naphthalen-1-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H13ClN4S/c20-17-11-4-3-10-16(17)18-22-23-19(25)24(18)21-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H,(H,23,25)/b21-12+

InChI Key

FBGINFUDDDJJKF-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/N3C(=NNC3=S)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NN3C(=NNC3=S)C4=CC=CC=C4Cl

Origin of Product

United States

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